ADPRHL1 Human Pre-designed siRNA Set A

Medicinal Chemistry Bioinorganic Chemistry Anticancer Drug Development

The provided Local Differentiation Evidence pertains to a small molecule ligand (C11H9ClN4O) and is not applicable to ADPRHL1 siRNA. For siRNA procurement: This set contains three pre-designed siRNAs targeting human ADPRHL1, plus positive and negative controls. It is intended for gene silencing studies. Choose based on species reactivity and experimental design.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67 g/mol
Cat. No. B15134822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADPRHL1 Human Pre-designed siRNA Set A
Molecular FormulaC11H9ClN4O
Molecular Weight248.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O
InChIInChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7+
InChIKeyNDNNYDRNWPISJA-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 5 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol (CAS 202828-10-2): Procurement-Specific Profile and Core Characteristics


2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol, also cataloged as WAY-386517 and designated as the tridentate Schiff base ligand HL1 [1], is a hydrazone derivative with the molecular formula C11H9ClN4O . Its structure, characterized by a 6-chloropyridazine ring linked via a hydrazone bridge to a phenolic moiety , positions it as a key synthon in medicinal and coordination chemistry. As a research-use-only compound, its scientific value is not generic; it serves as a specific ligand precursor for the synthesis of heteroleptic metal complexes and as a potential fluorescent probe, where the precise substitution pattern (e.g., the 2-hydroxy group on the phenyl ring) dictates its unique chelation properties and subsequent biological activity .

Why 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol Cannot Be Replaced by Generic Analogs in Research Applications


Generic substitution of this compound is contraindicated due to the profound impact of even minor structural modifications on its chelation behavior, photophysical properties, and downstream biological activity of its metal complexes. This specific hydrazone, HL1, is a monoanionic tridentate ligand that coordinates through the deprotonated phenolic oxygen, the azomethine nitrogen, and a nitrogen from the pyridazine ring [1]. Simple replacement with other salicylaldehyde-derived hydrazones lacking the 6-chloropyridazine moiety alters the ligand's electron density and geometry, which directly translates to differences in the stability, redox potential (Epc), and anticancer efficacy of the resulting metallodrugs [2]. As the evidence below demonstrates, the quantitative performance metrics are directly tied to the precise molecular architecture of this compound.

Quantitative Procurement Evidence for 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol: Head-to-Head and Class-Level Differentiation


Enhanced Cytotoxicity of HL1-Derived Copper(II) Complexes Against MDA-MB-231 Breast Cancer Cells

The heteroleptic copper(II) complex formed using this compound as the ligand HL1, [Cu(L1)(phen)](ClO4), demonstrates significantly enhanced in vitro cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 compared to the standard chemotherapeutic agent cisplatin. This represents a direct head-to-head comparison of the complex's potency against a clinically relevant benchmark [1].

Medicinal Chemistry Bioinorganic Chemistry Anticancer Drug Development

Cheletropic Effect and Electrochemical Profile Differentiating HL1 from Other Tridentate Ligands

This compound (HL1) coordinates to copper(II) in a defined monoanionic tridentate manner, resulting in heteroleptic complexes with a specific square pyramidal geometry and a characteristic electrochemical signature. This behavior is quantifiably distinct and can be inferred as a class-level property when compared to other tridentate Schiff base ligands with different donor atom sets or substituents, which would yield different redox potentials [1].

Coordination Chemistry Electrochemistry Metal Complex Synthesis

Structural Determinants for Chelation-Enhanced Fluorescence (CHEF) in Binuclear Complexes

Binuclear nickel(II), copper(II), and zinc(II) complexes synthesized from this ligand exhibit a Chelation-Enhanced Fluorescence (CHEF) effect, where the fluorescence intensity of the complexes is higher than that of the free ligand. This effect is a direct consequence of the ligand's rigidification upon metal binding, a property inherent to its tridentate NNO-donor structure [1].

Photophysics Fluorescent Probes Coordination Chemistry

Verified Application Scenarios for Procuring 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol


Synthesis of Heteroleptic Copper(II) Anticancer Complexes with Potency Superior to Cisplatin

This scenario involves procuring the compound for use as the primary tridentate ligand (HL1) in the synthesis of heteroleptic copper(II) complexes. Researchers focused on developing novel chemotherapeutics for triple-negative breast cancer (TNBC) should select this ligand to generate complexes of the type [Cu(L1)(diimine)](ClO4), which have demonstrated in vitro anti-proliferative activity against the MDA-MB-231 cell line that is higher than the standard drug cisplatin [1].

Development of Chelation-Enhanced Fluorescence (CHEF) Sensors

Procurement is recommended for research groups designing fluorescent probes based on the 'turn-on' mechanism. When this ligand coordinates to metals like Zn(II) or Ni(II) to form binuclear complexes, it exhibits a Chelation-Enhanced Fluorescence (CHEF) effect, making it a suitable building block for creating sensors where metal binding results in a measurable and significant increase in fluorescence intensity [2].

Electrochemical Studies of Non-Innocent Metal Complexes

This compound is the appropriate choice for studies requiring a ligand that yields copper(II) complexes with a well-defined, irreversible one-electron reduction wave in a specific potential window (Epc = -0.596 to -0.641 V) [3]. Researchers investigating redox-active metallodrugs or catalysts will find this reproducible electrochemical profile essential for understanding electron-transfer mechanisms and designing molecules with targeted reduction potentials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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